molecular formula C15H13ClN4O2 B4647317 METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE

METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE

Cat. No.: B4647317
M. Wt: 316.74 g/mol
InChI Key: ILRRTYZSSNSYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[3,2-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolotriazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with a methyl ester group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[3,2-c][1,2,4]triazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolotriazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[3,2-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[3,2-c][1,2,4]triazine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[3,2-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[3,2-c][1,2,4]triazine-3-carboxylate is unique due to its fused pyrazole-triazine ring system, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c1-8-12(10-4-6-11(16)7-5-10)14-18-17-13(15(21)22-3)9(2)20(14)19-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRRTYZSSNSYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE
Reactant of Route 6
METHYL 8-(4-CHLOROPHENYL)-4,7-DIMETHYLPYRAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE

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